molecular formula C16H18ClNO4S2 B7519515 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide

Cat. No. B7519515
M. Wt: 387.9 g/mol
InChI Key: PCKDGKTUZSXSFZ-UHFFFAOYSA-N
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Description

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system by inhibiting the activity of JAK enzymes.

Mechanism of Action

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of JAK enzymes, which are responsible for the phosphorylation of signal transducers and activators of transcription (STAT) proteins. Phosphorylated STAT proteins then translocate to the nucleus and activate gene transcription. By inhibiting JAK enzymes, 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can prevent the activation of STAT proteins and subsequent gene transcription, leading to the modulation of the immune system and the reduction of inflammation.
Biochemical and Physiological Effects:
2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), in various animal models of inflammation. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, leading to the reduction of tissue damage. 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has a half-life of approximately 12 hours in humans and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and specificity for JAK enzymes. However, it also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other enzymes.

Future Directions

For research on 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide include the development of more potent and selective JAK inhibitors, the investigation of its potential use in other inflammatory diseases, and the exploration of its combination with other immunomodulatory agents.

Synthesis Methods

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-chloro-5-methylsulfonylbenzenesulfonyl chloride with N-(4-propan-2-ylphenyl)amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide in high purity.

Scientific Research Applications

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can modulate the immune system and reduce inflammation.

properties

IUPAC Name

2-chloro-5-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S2/c1-11(2)12-4-6-13(7-5-12)18-24(21,22)16-10-14(23(3,19)20)8-9-15(16)17/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKDGKTUZSXSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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